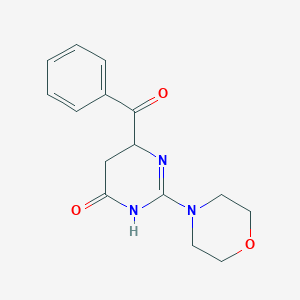
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone, also known as BMH-21, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mécanisme D'action
The exact mechanism of action of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, this compound may prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of cell proliferation, and the activation of cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its effectiveness in vivo has not yet been fully established, which limits its potential use as a cancer treatment.
Orientations Futures
There are a number of future directions for research on 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone. One area of interest is the development of more effective synthesis methods for the compound, which could make it more widely available for use in research. Another area of interest is the further investigation of its potential as a cancer treatment, including in vivo studies to determine its effectiveness and potential side effects. Additionally, research could be done to investigate the potential use of this compound in combination with other cancer treatments, such as radiation therapy or chemotherapy.
Méthodes De Synthèse
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is synthesized by a multi-step process that involves the reaction of several different chemicals. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of various reagents and solvents to create the final compound.
Applications De Recherche Scientifique
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone has been the subject of numerous studies investigating its potential use in cancer treatment. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that this compound was able to sensitize cancer cells to radiation therapy, which could potentially improve the effectiveness of this treatment.
Propriétés
IUPAC Name |
4-benzoyl-2-morpholin-4-yl-4,5-dihydro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(14(20)11-4-2-1-3-5-11)16-15(17-13)18-6-8-21-9-7-18/h1-5,12H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOGFILGCKFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(CC(=O)N2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-furyl)methanol](/img/structure/B5498244.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5498260.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498263.png)
![5-{3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5498265.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5498276.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B5498281.png)
![2-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5498287.png)
![3,4-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5498291.png)
![methyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyanoacryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5498308.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid](/img/structure/B5498309.png)
![1-acetyl-N-[1-(3-methylpyridin-2-yl)propyl]piperidine-4-carboxamide](/img/structure/B5498316.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5498331.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5498339.png)
![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5498346.png)